Fluorescent red 630 reactive

CAS No.:

Cat. No.: VC16182045

Molecular Formula: C40H49N3O8S

Molecular Weight: 731.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H49N3O8S |

|---|---|

| Molecular Weight | 731.9 g/mol |

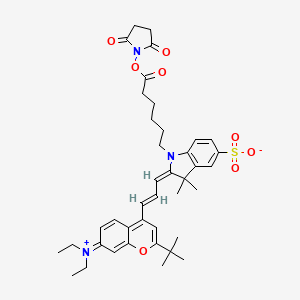

| IUPAC Name | (2E)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate |

| Standard InChI | InChI=1S/C40H49N3O8S/c1-8-41(9-2)28-17-19-30-27(24-35(39(3,4)5)50-33(30)25-28)14-13-15-34-40(6,7)31-26-29(52(47,48)49)18-20-32(31)42(34)23-12-10-11-16-38(46)51-43-36(44)21-22-37(43)45/h13-15,17-20,24-26H,8-12,16,21-23H2,1-7H3 |

| Standard InChI Key | PHHUECZJTSYKRH-UHFFFAOYSA-N |

| Isomeric SMILES | CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CC |

| Canonical SMILES | CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CC |

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Composition

Fluorescent Red 630 Reactive, registered under CAS 350496-73-0, is systematically named 2-{(1E,3E)-3-[7-(Diethylamino)-2-(2-methyl-2-propanyl)-4H-chromen-4-ylidene]-1-propen-1-yl}-1-{6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl}-3,3-dimethyl-3H-indolium-5-sulfonate . Its structure integrates a diethylamino-substituted chromene group linked to an indolium sulfonate moiety via a propenyl bridge, with a reactive pyrrolidinyl ester side chain (Fig. 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 731.897 g/mol |

| Exact Mass | 731.324 Da |

| PSA (Polar Surface Area) | 166.60 Ų |

| LogP (Partition Coefficient) | 8.27 |

The high LogP value indicates significant lipophilicity, aligning with its use in lipid staining .

Spectral Properties and Photophysical Behavior

Absorption and Emission Profiles

Fluorescent Red 630 Reactive exhibits a sharp absorption maximum at 628 nm () and emission at 642 nm, with a fluorescence quantum yield () of 0.91 . These narrow bandwidths minimize spectral overlap in multiplexed imaging, while its long excited-state lifetime (~4 ns) enhances sensitivity in polarization assays .

Table 2: Comparative Spectral Data for Far-Red Fluorophores

| Fluorophore | (nm) | (nm) | () | |

|---|---|---|---|---|

| Fluorescent Red 630 | 628 | 642 | 97,000 | 0.91 |

| BDY 630-X | 625 | 640 | 101,000 | 0.91 |

| Alexa Fluor 647 | 650 | 665 | 270,000 | 0.33 |

The dye’s insensitivity to pH variations (2–12) and photostability under prolonged illumination distinguish it from conventional fluorophores like Cy5 .

Functional Applications in Biological Research

Lipid Membrane and Cell Staining

The ethyl ester derivative of Fluorescent Red 630 (BDP 630/650) demonstrates exceptional affinity for lipophilic structures, enabling precise labeling of lipid droplets and cellular membranes . Its seven-atom aminohexanoyl spacer reduces steric hindrance during biomolecule conjugation, preserving target functionality .

Fluorescence Polarization and Two-Photon Microscopy

Comparative Analysis with Related Fluorophores

Advantages Over Alexa Fluor and Cy5 Derivatives

Unlike Alexa Fluor 647, Fluorescent Red 630’s higher quantum yield ( vs. 0.33) enhances signal-to-noise ratios in low-light imaging . Additionally, its lower correction factors at 260 nm () and 280 nm () reduce spectral interference in UV-Vis assays .

Distinguishing Features from BDY 630-X

While BDY 630-X shares similar spectral properties, its molecular formula () and boron-dipyrromethene core differ structurally from Fluorescent Red 630’s indolium sulfonate framework .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume